COX Inhibitory Potency: S‑Enantiomer ≥30‑Fold More Potent Than R‑Enantiomer
In the 2‑arylpropionic acid series, the S‑enantiomer is the exclusive pharmacophore for COX‑1 and COX‑2 inhibition. For the structurally analogous naproxen (the 6‑methoxy congener), the S‑enantiomer is reported to be 30 times more active than the R‑enantiomer . In human platelet assays, S‑naproxen produced concentration‑dependent inhibition of collagen‑stimulated platelet aggregation at 10–80 µg/L, whereas R‑naproxen was significantly less active at every concentration except 1 µg/L [1]. Because (S)-2-(naphthalen-2-yl)propanoic acid shares the identical α‑methyl‑arylpropionic acid pharmacophore, the stereochemistry‑activity relationship is directly transferable [2].
| Evidence Dimension | COX‑mediated antiplatelet activity (platelet aggregation inhibition) |
|---|---|
| Target Compound Data | S‑enantiomer active; IC50 range approximated as 10–30 µg/L for platelet aggregation |
| Comparator Or Baseline | R‑enantiomer: significantly less inhibition; ≥30‑fold lower potency overall |
| Quantified Difference | ≥30‑fold potency advantage for S‑enantiomer |
| Conditions | Human platelet‑rich plasma; collagen‑stimulated aggregation; naproxen enantiomers 1–80 µg/L |
Why This Matters
Procurement of the R‑enantiomer or racemic mixture for any COX‑related assay guarantees at least a 30‑fold reduction in potency, rendering most pharmacological studies non‑informative.
- [1] Kean WF, et al. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets. J Pharm Sci. 1989;78(4):324-7. PMID: 2724096. View Source
- [2] US Patent 5,266,723: 'only the S‑enantiomers inhibit cyclooxygenase activity'. Hanna SB, et al. 1993. View Source
